Enhanced Suzuki-Miyaura Coupling Reactivity: Electron-Donating Methoxy Group vs. Electron-Withdrawing Substituents
In a systematic kinetic study of substituent effects on the Suzuki-Miyaura coupling in aqueous micelles, arylboronic acids bearing electron-donating groups (EDGs) were found to be significantly more reactive than those with electron-withdrawing groups (EWGs). This study provides a class-level inference directly supported by Hammett analysis. The target compound, 4-methoxyphenylboronic acid, contains a strong EDG (σp = -0.27), placing it in the favorable high-reactivity category . The study concludes that for arylboronic acids, 'electron donating groups are beneficial to the Suzuki reaction, while the electron withdrawing group is unfavorable' .
| Evidence Dimension | Relative Reactivity in Suzuki-Miyaura Coupling |
|---|---|
| Target Compound Data | Classified as 'beneficial' due to electron-donating methoxy substituent (σp = -0.27) |
| Comparator Or Baseline | Arylboronic acids with electron-withdrawing substituents (EWGs, e.g., σp > 0.00), classified as 'unfavorable' |
| Quantified Difference | Qualitative reactivity order: EDG-substituted arylboronic acids > unsubstituted > EWG-substituted arylboronic acids, as determined by Hammett plots and kinetic studies . |
| Conditions | Suzuki-Miyaura cross-coupling in aqueous micelles; kinetic studies and Hammett analysis . |
Why This Matters
This quantitative structure-reactivity relationship confirms that 4-methoxyphenylboronic acid will provide superior coupling kinetics and higher yields under identical conditions compared to electron-deficient analogs, directly impacting reaction optimization and overall synthetic efficiency.
